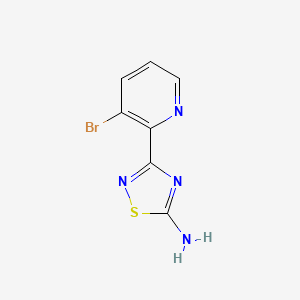![molecular formula C13H18ClNO B13872863 [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol is an organic compound that features a chlorinated phenyl ring substituted with a methylpiperidinyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol typically involves the chlorination of a phenyl ring followed by the introduction of a piperidinyl group and a hydroxymethyl group. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methylpiperidine in the presence of a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a methyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]carboxylic acid.
Reduction: [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of chlorinated phenyl rings and piperidinyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be investigated for its activity against certain diseases or conditions, particularly those involving the central nervous system due to the presence of the piperidinyl group.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features may impart desirable characteristics such as stability, reactivity, or solubility to the materials.
Mechanism of Action
The mechanism of action of [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The chlorinated phenyl ring and piperidinyl group may interact with enzymes, receptors, or other proteins, leading to changes in their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methane: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]carboxylic acid:
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]amine: Features an amine group, leading to different interactions with biological targets.
Uniqueness
The presence of both a chlorinated phenyl ring and a piperidinyl group in [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol makes it unique compared to other similar compounds. The hydroxymethyl group adds further versatility, allowing for additional chemical modifications and interactions.
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
[2-chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C13H18ClNO/c1-10-4-6-15(7-5-10)12-2-3-13(14)11(8-12)9-16/h2-3,8,10,16H,4-7,9H2,1H3 |
InChI Key |
PDAVQUBFICWSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)
![4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13872784.png)




![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)


![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)

![Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-](/img/structure/B13872832.png)


